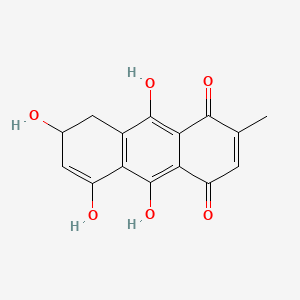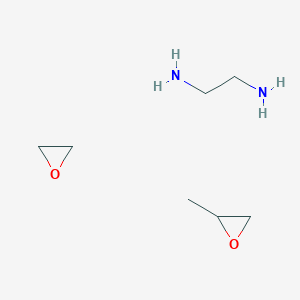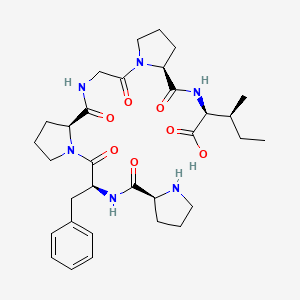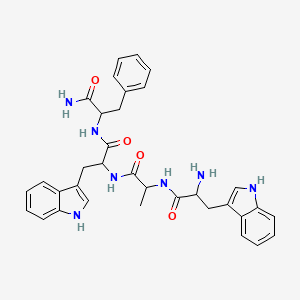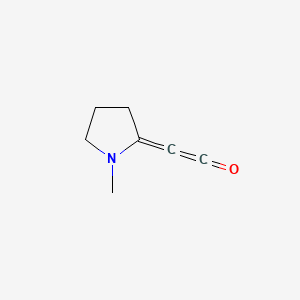
CID 45092454
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 45092454 is an organic compound with the molecular formula C7H9NO It is a ketene derivative, characterized by the presence of a ketene functional group (C=C=O) attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 45092454 typically involves the reaction of 1-methylpyrrolidine with a suitable ketene precursor under controlled conditions. One common method involves the use of 1-methylpyrrolidine and a ketene precursor such as dichloroketene, followed by dehalogenation with a zinc-copper couple . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the ketene intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
CID 45092454 undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes to form cyclobutanones.
Substitution Reactions: The ketene group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Cycloaddition: Dichloroketene and alkenes under inert atmosphere and low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Cyclobutanones: From cycloaddition reactions.
Substituted Ketones: From nucleophilic substitution reactions.
Alcohols or Aldehydes: From reduction reactions.
Applications De Recherche Scientifique
CID 45092454 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of CID 45092454 involves its reactivity as a ketene. The compound can undergo cycloaddition reactions through a concerted [2+2] mechanism, where the ketene aligns antarafacially with respect to other alkenes . This unique transition state geometry allows for the formation of cyclobutanones with specific stereochemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroketene: A common ketene precursor used in similar reactions.
Cyclobutanone: A product of [2+2] cycloaddition reactions involving ketenes.
N-Methylpyrrolidine: A related compound with a similar pyrrolidine ring structure.
Uniqueness
CID 45092454 is unique due to its specific reactivity and the presence of both a ketene and a pyrrolidine ring. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler ketenes or pyrrolidine derivatives alone .
Propriétés
Numéro CAS |
104165-17-5 |
|---|---|
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.155 |
Nom IUPAC |
2-(1-methylpyrrolidin-2-ylidene)ethenone |
InChI |
InChI=1S/C7H9NO/c1-8-5-2-3-7(8)4-6-9/h2-3,5H2,1H3 |
Clé InChI |
HIIUWNGEMJTHBX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=C=C=O |
Synonymes |
Ethenone, (1-methyl-2-pyrrolidinylidene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,3-dihydroxy-3-methylbutyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B566582.png)
